molecular formula C15H10Cl2N2OS B2698844 2-(2,4-dichlorobenzyl)-6-(thiophen-2-yl)pyridazin-3(2H)-one CAS No. 879037-24-8

2-(2,4-dichlorobenzyl)-6-(thiophen-2-yl)pyridazin-3(2H)-one

Cat. No.: B2698844
CAS No.: 879037-24-8
M. Wt: 337.22
InChI Key: RHMPSDDBKNDTEL-UHFFFAOYSA-N
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Description

2-(2,4-dichlorobenzyl)-6-(thiophen-2-yl)pyridazin-3(2H)-one is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a pyridazinone core substituted with a dichlorobenzyl group and a thiophenyl group, which contribute to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-dichlorobenzyl)-6-(thiophen-2-yl)pyridazin-3(2H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyridazinone Core: The pyridazinone core can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones or ketoesters under acidic or basic conditions.

    Introduction of the Dichlorobenzyl Group: The dichlorobenzyl group can be introduced via nucleophilic substitution reactions, where a suitable dichlorobenzyl halide reacts with the pyridazinone intermediate.

    Attachment of the Thiophenyl Group: The thiophenyl group can be attached through cross-coupling reactions, such as Suzuki or Stille coupling, using thiophenyl boronic acids or stannanes as reagents.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts, solvents, and reaction conditions are carefully selected to maximize yield and purity while minimizing waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-dichlorobenzyl)-6-(thiophen-2-yl)pyridazin-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones, especially at the thiophenyl group.

    Reduction: Reduction reactions can target the pyridazinone core or the dichlorobenzyl group, leading to the formation of reduced derivatives.

    Substitution: The dichlorobenzyl and thiophenyl groups can participate in nucleophilic or electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halides, organometallic compounds, and nucleophiles are employed under conditions such as reflux or catalysis.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophenyl group may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups to the benzyl or thiophenyl moieties.

Scientific Research Applications

    Chemistry: The compound serves as a building block for the synthesis of more complex molecules and materials.

    Biology: It has shown potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: The compound may be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-(2,4-dichlorobenzyl)-6-(thiophen-2-yl)pyridazin-3(2H)-one involves interactions with specific molecular targets and pathways. For instance, its antimicrobial activity may result from the inhibition of key enzymes or disruption of microbial cell membranes. In cancer research, the compound may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    2-(2,4-dichlorobenzyl)-6-phenylpyridazin-3(2H)-one: Similar structure but with a phenyl group instead of a thiophenyl group.

    2-(2,4-dichlorobenzyl)-6-(furan-2-yl)pyridazin-3(2H)-one: Similar structure but with a furan group instead of a thiophenyl group.

    2-(2,4-dichlorobenzyl)-6-(pyridin-2-yl)pyridazin-3(2H)-one: Similar structure but with a pyridinyl group instead of a thiophenyl group.

Uniqueness

2-(2,4-dichlorobenzyl)-6-(thiophen-2-yl)pyridazin-3(2H)-one is unique due to the presence of both dichlorobenzyl and thiophenyl groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-[(2,4-dichlorophenyl)methyl]-6-thiophen-2-ylpyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10Cl2N2OS/c16-11-4-3-10(12(17)8-11)9-19-15(20)6-5-13(18-19)14-2-1-7-21-14/h1-8H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHMPSDDBKNDTEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=NN(C(=O)C=C2)CC3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10Cl2N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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